molecular formula C6H4Br3N B1607105 2,6-Dibromo-3-(bromomethyl)pyridine CAS No. 41789-38-2

2,6-Dibromo-3-(bromomethyl)pyridine

Cat. No.: B1607105
CAS No.: 41789-38-2
M. Wt: 329.81 g/mol
InChI Key: AJUZSMABBXCOER-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-(bromomethyl)pyridine is a brominated pyridine derivative with the molecular formula C6H4Br3N. This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions and a bromomethyl group at the 3 position of the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3-(bromomethyl)pyridine typically involves the bromination of 2,6-lutidine (2,6-dimethylpyridine). One common method includes the following steps :

    Starting Material: 2,6-lutidine is dissolved in carbon tetrachloride (CCl4).

    Bromination: Bromine (Br2) is added dropwise to the solution in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

    Reaction Conditions: The reaction mixture is refluxed at 80°C for 1 hour.

    Workup: After the reaction is complete, the mixture is cooled to room temperature, filtered, and washed with saturated sodium bicarbonate (NaHCO3) and sodium chloride (NaCl) solutions. The organic layer is dried over anhydrous magnesium sulfate (MgSO4) and purified by column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3-(bromomethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Cross-Coupling Reactions: Biaryl compounds and other complex organic molecules.

    Oxidation and Reduction: Pyridine derivatives with altered oxidation states.

Scientific Research Applications

2,6-Dibromo-3-(bromomethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-(bromomethyl)pyridine depends on its specific application. In cross-coupling reactions, the compound undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product . In biological systems, its mechanism may involve interactions with cellular targets, leading to the modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromopyridine: Lacks the bromomethyl group at the 3 position.

    2,6-Dichloropyridine: Contains chlorine atoms instead of bromine.

    2,6-Difluoropyridine: Contains fluorine atoms instead of bromine.

Uniqueness

2,6-Dibromo-3-(bromomethyl)pyridine is unique due to the presence of both bromine atoms and a bromomethyl group, which enhances its reactivity and versatility in synthetic applications. The combination of these functional groups allows for diverse chemical transformations and the synthesis of complex molecules.

Properties

IUPAC Name

2,6-dibromo-3-(bromomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br3N/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUZSMABBXCOER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CBr)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355756
Record name 2,6-dibromo-3-(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41789-38-2
Record name 2,6-dibromo-3-(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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